molecular formula C38H54N6O11S B000745 Atazanavir sulfate CAS No. 229975-97-7

Atazanavir sulfate

货号: B000745
CAS 编号: 229975-97-7
分子量: 802.9 g/mol
InChI 键: DQSGVVGOPRWTKI-QVFAWCHISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

合成路线和反应条件: 阿扎那韦硫酸盐的合成涉及多个步骤,从核心结构的制备开始,然后添加各种官能团。关键步骤包括:

工业生产方法: 在工业环境中,阿扎那韦硫酸盐的生产经过优化,以实现大规模合成。这包括:

化学反应分析

反应类型: 阿扎那韦硫酸盐会发生各种化学反应,包括:

常用试剂和条件:

    氧化: 过氧化氢、氧气和其他氧化剂。

    还原: 硼氢化钠、氢化铝锂。

    取代: 卤化剂、亲核试剂.

形成的主要产物:

科学研究应用

Pharmacological Profile

Atazanavir sulfate functions as an azapeptide protease inhibitor that selectively inhibits HIV-1 protease, crucial for the maturation of HIV-1 virions. It is indicated for use in combination with other antiretroviral agents for treating HIV-1 in both adults and pediatric patients aged three months and older .

Key Pharmacological Features:

  • Mechanism of Action : Inhibits HIV-1 protease, preventing viral replication.
  • Bioavailability : Enhanced when taken with food; a light meal can increase AUC by 70% .
  • Pharmacokinetics : Nonlinear pharmacokinetics observed; steady state achieved between days 4 and 8 .

Combination Therapies

This compound is often administered in combination with other antiretrovirals to enhance efficacy and reduce the risk of resistance. It is commonly paired with pharmacokinetic enhancers like cobicistat and nucleoside reverse transcriptase inhibitors (NRTIs) as part of combination antiretroviral therapy (cART) .

Common Combinations:

  • With Cobicistat : Improves pharmacokinetic profile and allows once-daily dosing.
  • With NRTIs : Such as tenofovir or emtricitabine, to enhance viral suppression.

Clinical Efficacy

Clinical studies have demonstrated the effectiveness of this compound in managing HIV-1 infection. For instance, in a pivotal study involving treatment-naive patients, atazanavir combined with ritonavir showed similar efficacy to lopinavir/ritonavir over 96 weeks .

Case Study Overview

StudyParticipantsDurationOutcome
AI424-045Treatment-naive adults96 weeksComparable efficacy to lopinavir/ritonavir
AI424-046Treatment-experienced adults48 weeksSignificant reduction in viral load

Resistance Profile

This compound exhibits a high barrier to resistance compared to other protease inhibitors. Studies indicate that while some HIV-1 isolates may develop resistance, the frequency is lower than with other agents in its class .

Safety and Tolerability

The safety profile of this compound is generally favorable, with fewer metabolic side effects reported compared to other protease inhibitors. Common side effects include jaundice and elevated bilirubin levels, but these are often manageable .

Future Perspectives

Research continues into optimizing atazanavir's efficacy through novel formulations and delivery methods. Ongoing studies are exploring its use in special populations, including those with co-morbid conditions like cardiovascular diseases or diabetes .

作用机制

阿扎那韦硫酸盐通过选择性抑制 HIV-1 蛋白酶发挥作用。该酶负责将病毒 Gag 和 Gag-Pol 多蛋白裂解成病毒成熟所需的活性蛋白。 阿扎那韦硫酸盐通过与蛋白酶的活性位点结合,阻止这种裂解,导致产生不成熟的、无感染性的病毒颗粒 .

相似化合物的比较

阿扎那韦硫酸盐与其他蛋白酶抑制剂相比,例如:

独特之处: 阿扎那韦硫酸盐以其每日一次的给药方案及其对脂质谱的相对温和的影响而脱颖而出,使其成为许多患者的首选 .

类似化合物列表:

生物活性

Atazanavir sulfate (ATV) is a potent azapeptide HIV-1 protease inhibitor widely used in the treatment of HIV-1 infection. This article delves into the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and emerging research on its potential applications beyond HIV treatment.

Atazanavir exerts its antiviral effects by selectively inhibiting the HIV-1 protease enzyme. This inhibition prevents the processing of viral Gag and Gag-Pol polyproteins, which is crucial for the maturation of viral particles. By binding to the active site of the protease, atazanavir disrupts the formation of mature virions, thereby reducing viral load in infected individuals .

Pharmacokinetics

Absorption and Bioavailability:
Atazanavir is rapidly absorbed with a peak plasma concentration (Tmax) occurring approximately 2.5 hours post-administration. Its bioavailability is significantly enhanced when taken with food, showing a 70% increase in area under the curve (AUC) when consumed with a light meal compared to fasting conditions .

Distribution:
The volume of distribution in patients with HIV is approximately 88.3 L, and atazanavir exhibits high protein binding (86%) to human serum proteins, primarily alpha-1-acid glycoprotein and albumin .

Metabolism:
Atazanavir undergoes extensive hepatic metabolism primarily via cytochrome P450 3A (CYP3A), with monooxygenation being the major pathway. The drug's metabolites do not exhibit significant antiviral activity .

Elimination:
After administration, about 79% of atazanavir is excreted in feces and 13% in urine, with only a small fraction remaining unchanged .

Clinical Efficacy

Atazanavir has been demonstrated to be effective in various clinical trials:

  • Comparative Studies: In a study comparing atazanavir (400 mg and 600 mg) with nelfinavir (1250 mg), both doses of atazanavir showed comparable efficacy in reducing HIV RNA levels after 48 weeks. Notably, patients on atazanavir experienced fewer lipid changes compared to those on nelfinavir .
  • Long-term Safety: A continuation study indicated that patients switching from nelfinavir to atazanavir maintained stable lipid profiles and viral suppression over extended periods .
  • Lipid Profile Impact: Atazanavir has been associated with lower increases in total cholesterol and triglycerides compared to other protease inhibitors like lopinavir/ritonavir, making it a preferable option for patients concerned about cardiovascular risk .

Case Studies

Study AI424-008:
This study evaluated atazanavir's efficacy in treatment-naive patients. After 48 weeks, both atazanavir dosages resulted in significant viral suppression, with a higher percentage of patients achieving HIV RNA levels below 400 copies/ml compared to nelfinavir .

CASTLE Study:
A large-scale trial comparing atazanavir/ritonavir with lopinavir/ritonavir found non-inferior virological outcomes while highlighting lower incidences of gastrointestinal side effects and lipid abnormalities in the atazanavir group .

Emerging Research

Recent studies have explored atazanavir's potential beyond HIV treatment. Notably, research has identified atazanavir as a competitive inhibitor of SARS-CoV-2 main protease (Mpro), showing promising results in vitro and in vivo against various SARS-CoV-2 variants. In animal models, atazanavir administration led to reduced inflammation and cell death in lung tissues infected with SARS-CoV-2, suggesting potential therapeutic applications for COVID-19 .

Summary Table of Key Findings

Parameter Atazanavir Nelfinavir
Dosage 400 mg / 600 mg once daily1250 mg twice daily
Virologic Response Comparable suppressionLower response
Lipid Changes MinimalSignificant increases
Adverse Effects Low discontinuation rateHigher discontinuation rate due to side effects
Emerging Uses Potential against SARS-CoV-2Not applicable

属性

IUPAC Name

methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H52N6O7.H2O4S/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28;1-5(2,3)4/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47);(H2,1,2,3,4)/t29-,30-,31+,32+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSGVVGOPRWTKI-QVFAWCHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H54N6O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017206
Record name Atazanavir sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

802.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

229975-97-7
Record name Atazanavir sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=229975-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Atazanavir sulfate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229975977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atazanavir sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S,8S,9S,12S)-3,12-bis(1,1-dimethylethyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl-6-[[4-(2-pyridinyl)phenyl]methyl]-2,5,6,10,13-pentaazatetradecanedioic acid dimethyl ester, sulfate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ATAZANAVIR SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MT4VIE29P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Atazanavir sulfate
Reactant of Route 2
Reactant of Route 2
Atazanavir sulfate
Reactant of Route 3
Reactant of Route 3
Atazanavir sulfate
Reactant of Route 4
Reactant of Route 4
Atazanavir sulfate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Atazanavir sulfate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Atazanavir sulfate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。